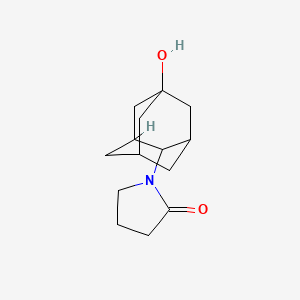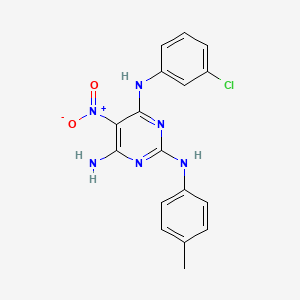
N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one is a compound that combines the structural features of adamantane and pyrrolidin-2-one. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while pyrrolidin-2-one is a lactam, a cyclic amide. The combination of these two structures results in a compound with interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1-bromoadamantane with pyrrolidin-2-one. This reaction typically requires a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the cleavage of keto diesters or cyanoketo esters of homoadamantane under the conditions of the Holler–Bauer reaction with sonication. The resulting γ-keto acid is then introduced into the Leuckart–Wallach reaction to obtain the desired product .
Industrial Production Methods
Industrial production methods for 1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Studied for its psychotropic activity, including anxiolytic, antidepressant, and nootropic effects.
Mecanismo De Acción
The mechanism of action of 1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it has been shown to bind to the GABA-B receptor, which plays a key role in modulating neuronal inhibition in the central nervous system. This interaction is believed to underlie its anxiolytic and antidepressant effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-hydroxyadamantan-1-yl)pyrrolidin-2-one: A compound with similar psychotropic activity but different substitution pattern on the adamantane ring.
N-(adamantan-1-yl)pyrrolidin-2-one: Another derivative with notable psychotropic activity.
Uniqueness
1-(5-hydroxyadamantan-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the GABA-B receptor and its potential psychotropic effects make it a compound of interest for further research and development.
Propiedades
Número CAS |
84709-80-8 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
1-(5-hydroxy-2-adamantyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H21NO2/c16-12-2-1-3-15(12)13-10-4-9-5-11(13)8-14(17,6-9)7-10/h9-11,13,17H,1-8H2 |
Clave InChI |
ADWGSLZHGLUCNL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2C3CC4CC2CC(C4)(C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B12465062.png)
![N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B12465063.png)


![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12465078.png)

![N-(4-acetylphenyl)-2-({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12465087.png)

![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B12465107.png)

![48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[(2-amino-4-methylpentanoyl)amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B12465132.png)


![2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B12465163.png)
